molecular formula C8H12 B6615317 (but-3-yn-1-yl)cyclobutane CAS No. 2228478-18-8

(but-3-yn-1-yl)cyclobutane

Cat. No. B6615317
CAS RN: 2228478-18-8
M. Wt: 108.18 g/mol
InChI Key: PNTPEKQGGZRSNM-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)cyclobutane is a cyclic hydrocarbon compound with the molecular formula C4H8. It is a four-membered ring of four carbon atoms, each of which is connected to a hydrogen atom. It is a colorless, flammable gas at room temperature and pressure. It is a structural isomer of cyclobutane, which has a single bond between the two central carbon atoms. (But-3-yn-1-yl)cyclobutane is used in a variety of applications, including as a solvent, a fuel, and a synthetic intermediate in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

(But-3-yn-1-yl)cyclobutane has been studied extensively in the laboratory and has been used in a variety of scientific research applications. It has been used as a model system for studying the effects of ring strain on chemical reactivity, as a catalyst for the synthesis of other compounds, and as a model for studying the structure and reactivity of cyclic hydrocarbons. It has also been used in the development of new drugs, such as the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of other compounds, such as the anti-cancer drug lapatinib.

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)cyclobutane is not well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a catalyst for the formation of new bonds between molecules. In addition, it is believed to act as a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (but-3-yn-1-yl)cyclobutane are not well understood. However, it has been shown to have some effects on the human body. It has been found to have an anti-inflammatory effect and to reduce the production of reactive oxygen species. In addition, it has been shown to have an anti-cancer effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

The advantages of using (but-3-yn-1-yl)cyclobutane in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using (but-3-yn-1-yl)cyclobutane in laboratory experiments. It is a highly flammable gas, and it is not soluble in water, making it difficult to work with in aqueous solutions. In addition, its reactivity can vary depending on the reaction conditions, making it difficult to control.

Future Directions

There are a number of potential future directions for research involving (but-3-yn-1-yl)cyclobutane. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research could be conducted on its potential use as a fuel, as a catalyst in organic synthesis, and as a model for studying the structure and reactivity of cyclic hydrocarbons. Finally, further research could be conducted on its potential use as a drug, such as an anti-cancer agent.

Synthesis Methods

(But-3-yn-1-yl)cyclobutane can be synthesized by several methods, including the Wittig reaction, the Hantzsch reaction, the Corey-Fuchs reaction, the Sharpless asymmetric dihydroxylation, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclobutane. The Hantzsch reaction involves the condensation of two aldehydes or ketones in the presence of a base, such as sodium hydroxide. The Corey-Fuchs reaction involves the reaction of an alkyne with an aldehyde or ketone and an acid catalyst. The Sharpless asymmetric dihydroxylation involves the reaction of an alkyne with an osmium catalyst and an oxidant. The Ugi reaction involves the reaction of an amine, a carboxylic acid, and an isocyanide to form a cyclobutane.

properties

IUPAC Name

but-3-ynylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPEKQGGZRSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-yn-1-yl)cyclobutane

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